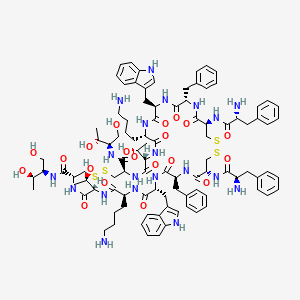

Octreotide dimer (parallel)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octreotide dimer (parallel) is a synthetic octapeptide and a dimer parallel of octreotide. Octreotide itself is a somatostatin receptor agonist and a synthetic analogue of the endogenous hormone somatostatin. It is primarily used in medical research due to its ability to mimic the inhibitory effects of somatostatin on growth hormone secretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of octreotide dimer (parallel) involves the formation of disulfide bonds between cysteine residues in the peptide chain. The process typically follows a liquid-phase peptide synthesis method using a 4 + 2 + 2 strategy. This method is scalable and produces the target peptide with a yield of approximately 56.4% .

Industrial Production Methods: Industrial production of octreotide dimer (parallel) involves large-scale peptide synthesis techniques. These methods ensure high purity and consistency of the product. The peptide is synthesized, purified, and then subjected to rigorous quality control measures to ensure its suitability for research applications .

Análisis De Reacciones Químicas

Types of Reactions: Octreotide dimer (parallel) undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Cleavage of disulfide bonds to yield free thiol groups.

Substitution: Functionalization of the peptide with various chemical groups to enhance its properties

Common Reagents and Conditions:

Oxidation: Typically performed using mild oxidizing agents such as iodine or air oxidation.

Reduction: Achieved using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Involves the use of specific reagents to introduce functional groups at desired positions in the peptide chain

Major Products: The major products formed from these reactions include various functionalized derivatives of octreotide dimer (parallel), which can be used for different research applications .

Aplicaciones Científicas De Investigación

Octreotide dimer (parallel) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and functionalization techniques.

Biology: Employed in studies related to somatostatin receptor signaling and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic agents .

Mecanismo De Acción

Octreotide dimer (parallel) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding activates phospholipase C through G proteins, leading to the production of inositol triphosphate and the activation of L-type calcium channels. These downstream effects result in the inhibition of growth hormone secretion and other cellular processes .

Comparación Con Compuestos Similares

Octreotide: The monomeric form of octreotide dimer (parallel), used for similar research and therapeutic purposes.

Lanreotide: Another somatostatin analogue with similar pharmacological properties.

Pasireotide: A newer somatostatin analogue with a broader receptor binding profile

Uniqueness: Octreotide dimer (parallel) is unique due to its dimeric structure, which may enhance its stability and binding affinity to somatostatin receptors compared to its monomeric counterparts. This structural difference can lead to improved pharmacokinetic properties and potentially greater therapeutic efficacy .

Propiedades

Fórmula molecular |

C98H132N20O20S4 |

|---|---|

Peso molecular |

2038.5 g/mol |

Nombre IUPAC |

(4R,7S,10S,13R,16S,19R,24R,27S,30R,33S,36S,39R)-10,33-bis(4-aminobutyl)-19,24-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,27-dibenzyl-4-N,39-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,36-bis[(1R)-1-hydroxyethyl]-13,30-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4,39-dicarboxamide |

InChI |

InChI=1S/C98H132N20O20S4/c1-55(121)77(49-119)111-95(135)81-53-141-142-54-82(96(136)112-78(50-120)56(2)122)116-98(138)84(58(4)124)118-88(128)72(38-22-24-40-100)106-92(132)76(46-64-48-104-70-36-20-18-34-66(64)70)110-90(130)74(44-62-31-15-8-16-32-62)108-94(134)80(114-86(126)68(102)42-60-27-11-6-12-28-60)52-140-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,129)(H,110,130)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+/m1/s1 |

Clave InChI |

USPMGGIWMBXPCN-MPABSRDBSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)NC(=O)[C@@H](CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)O |

SMILES canónico |

CC(C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)NC(=O)C(CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)C(=O)NC(CO)C(C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)

![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)